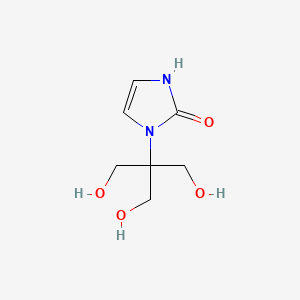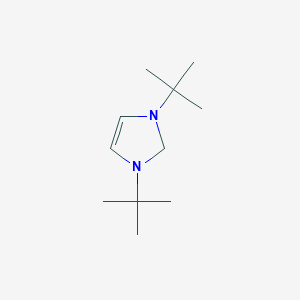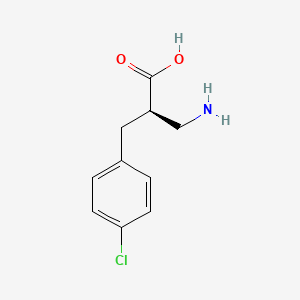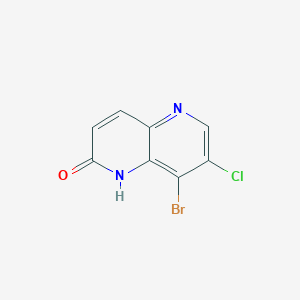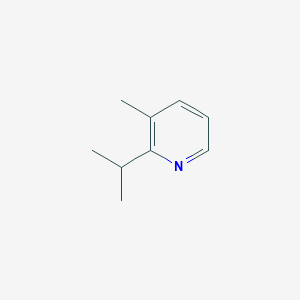
3-Methyl-2-(propan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of isopropyl and methyl groups on the pyridine ring distinguishes 2-isopropyl-3-methylpyridine from other pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-methyl-2-pyridone with a halogenating reagent to obtain 2-halo-3-cyano-4-methylpyridine. This intermediate is then reacted with an isopropyl Grignard reagent under catalytic conditions to yield 2-isopropyl-3-cyano-4-methylpyridine. Subsequent hydrolysis of this compound produces 2-isopropyl-4-methylnicotinamide, which undergoes Hofmann rearrangement to form 2-isopropyl-3-amino-4-methylpyridine .
Industrial Production Methods: Industrial production of 2-isopropyl-3-methylpyridine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
- 2-Isopropyl-4-methylpyridine
- 3-Isopropyl-2-methylpyridine
- 2-Methyl-3-isopropylpyridine
Comparison: Compared to these similar compounds, 2-isopropyl-3-methylpyridine exhibits unique chemical properties due to the specific positioning of the isopropyl and methyl groups on the pyridine ring.
Propiedades
Número CAS |
72693-04-0 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-8(3)5-4-6-10-9/h4-7H,1-3H3 |
Clave InChI |
HJKBDBLPTFAXDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
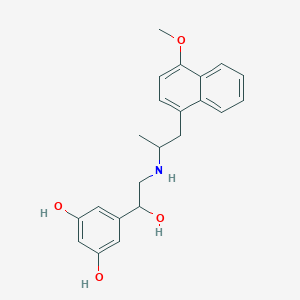
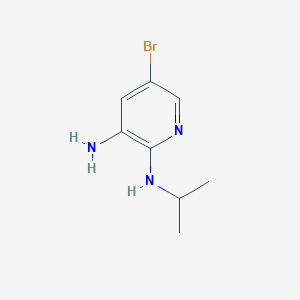
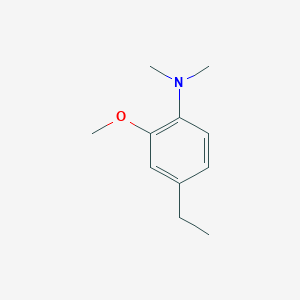
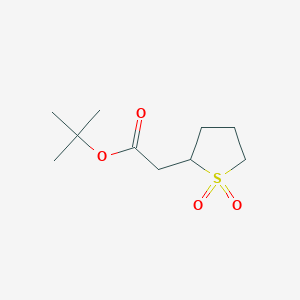
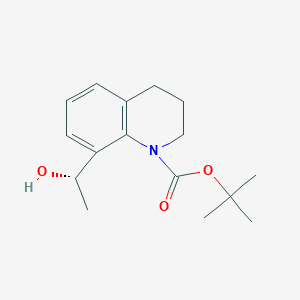
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
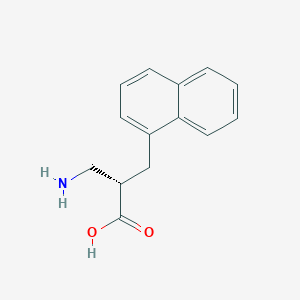
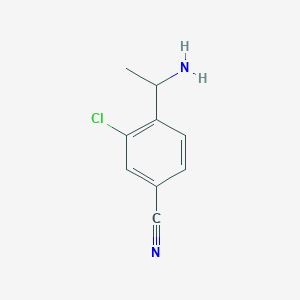
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
